3-Chloro-N'-(diphenylmethylidene)-2,2-dimethylpropanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N’-(diphenylmethylidene)-2,2-dimethylpropanehydrazide is an organic compound with a complex structure It is characterized by the presence of a chloro group, a diphenylmethylidene moiety, and a dimethylpropanehydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N’-(diphenylmethylidene)-2,2-dimethylpropanehydrazide typically involves multiple steps. One common method starts with the reaction of 3-chloropropionyl chloride with diphenylmethanamine to form an intermediate. This intermediate is then reacted with 2,2-dimethylhydrazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive intermediates and hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N’-(diphenylmethylidene)-2,2-dimethylpropanehydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
3-Chloro-N’-(diphenylmethylidene)-2,2-dimethylpropanehydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-N’-(diphenylmethylidene)-2,2-dimethylpropanehydrazide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N,N-dimethylaniline
- 3-Chlorodiphenylamine
- 3-Chloro-N,4-dimethylaniline
Uniqueness
3-Chloro-N’-(diphenylmethylidene)-2,2-dimethylpropanehydrazide is unique due to its specific structural features, such as the combination of a chloro group, diphenylmethylidene moiety, and dimethylpropanehydrazide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
79289-24-0 |
---|---|
Molecular Formula |
C18H19ClN2O |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
N-(benzhydrylideneamino)-3-chloro-2,2-dimethylpropanamide |
InChI |
InChI=1S/C18H19ClN2O/c1-18(2,13-19)17(22)21-20-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3,(H,21,22) |
InChI Key |
GRBPLOVJEQBUSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCl)C(=O)NN=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.